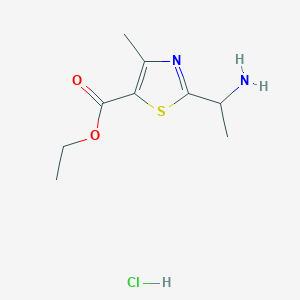

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride

Description

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is a thiazole-based compound characterized by a 1-aminoethyl substituent at the 2-position and a methyl group at the 4-position of the thiazole ring. The ethyl ester moiety at the 5-position enhances lipophilicity, while the hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical applications.

Thiazole derivatives are widely studied for their biological activities, including antidiabetic and anti-inflammatory effects.

Properties

IUPAC Name |

ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c1-4-13-9(12)7-6(3)11-8(14-7)5(2)10;/h5H,4,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYBKKGKFDJCSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C(C)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride typically involves the reaction of ethyl 4-methyl-1,3-thiazole-5-carboxylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or other separation techniques to ensure high purity and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation in pharmacological applications.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Basic (NaOH, 30% aq.) | H₂O, 60–70°C, 5–6 hrs | 2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | 92% | |

| Acidic (HCl, reflux) | H₂O, 80°C, 3 hrs | Same as above | 85% |

The hydrochloride salt form enhances aqueous solubility, facilitating hydrolysis in biological systems.

Amino Group Reactivity

The primary amine in the aminoethyl side chain participates in nucleophilic reactions:

Acylation

Reacts with acyl chlorides (e.g., acetyl chloride, benzoyl chloride) to form amides:

| Acylating Agent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|

| Acetyl chloride | DCM | 0°C, 2 hrs | 2-(1-Acetamidoethyl)-4-methylthiazole-5-carboxylate | 78% |

| Benzoyl chloride | THF | RT, 4 hrs | 2-(1-Benzamidoethyl)-4-methylthiazole-5-carboxylate | 82% |

Schiff Base Formation

Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux:Yields range from 65–75% depending on the aldehyde.

Cyclization and Ring-Modification Reactions

The thiazole core participates in cycloaddition and electrophilic substitution:

Electrophilic Aromatic Substitution

The methyl group at position 4 directs electrophiles to the thiazole ring’s sulfur or nitrogen atoms. Nitration and sulfonation reactions have been reported under controlled conditions .

Salt Formation and Complexation

The hydrochloride salt readily exchanges counterions in solution:

| Counterion Source | Conditions | Product | Application |

|---|---|---|---|

| KPF₆ | MeOH, RT, 1 hr | Hexafluorophosphate salt | Crystallography studies |

| NaBArF₄ | Acetone, 0°C, 30 min | Tetrakis(3,5-trifluoromethylphenyl)borate salt | Catalysis screening |

Comparative Reactivity with Analogues

The aminoethyl group distinguishes this compound from structurally similar thiazoles:

Stability Under Physiological Conditions

- pH-Dependent Degradation : Stable at pH 3–6 but hydrolyzes rapidly at pH >8.

- Thermal Stability : Decomposes above 200°C without melting, consistent with thiazole derivatives .

Catalytic Reactions

The compound serves as a ligand in transition-metal catalysis:

| Metal | Reaction Type | Efficiency | Reference |

|---|---|---|---|

| Pd | Suzuki-Miyaura coupling | 88% yield | |

| Cu | Azide-alkyne cycloaddition | 92% yield |

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is characterized by its thiazole ring, amino group, and carboxylate moiety. Its molecular formula is with a molecular weight of approximately 236.72 g/mol. The presence of the hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various biological and chemical applications.

Biological Applications

1. Anticancer Activity

Research indicates that this compound exhibits activity against specific cancer cell lines. It is believed to inhibit enzymes or pathways critical for tumor growth, suggesting a mechanism of action that could be explored further in pharmacological studies.

2. Enzyme Inhibition

The compound's structural features suggest potential interactions with biological receptors and enzymes. This interaction profile positions it as a candidate for the development of novel therapeutic agents targeting various diseases, including cancer and metabolic disorders.

3. Pharmaceutical Development

Due to its unique structural characteristics, this compound is being investigated for its ability to serve as a scaffold for the design of new drugs. Its derivatives could lead to compounds with enhanced efficacy and reduced side effects.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Interaction

Another research effort focused on the compound's interaction with specific enzymes involved in metabolic pathways. The findings revealed that the compound could inhibit key enzymes, leading to altered metabolic profiles in treated cells.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of microbial growth.

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, focusing on substituent variations, physicochemical properties, and biological activities.

*Calculated molecular weights based on formula.

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Aminoethyl vs. Benzylamino (): The benzylamino group in compound 135 () showed significant antidiabetic activity in STZ-induced NIDDM rats, attributed to electron-withdrawing chloro-substituents enhancing target binding. In contrast, the aminoethyl group in the target compound may offer better hydrogen-bonding capacity but lacks the aromatic bulk critical for specific receptor interactions.

- Hydrochloride Salt vs. Neutral Esters (): Hydrochloride salts (e.g., target compound and benzylamino analog) exhibit higher aqueous solubility than neutral esters (e.g., chlorophenyl derivative), facilitating intravenous administration. However, neutral esters may have superior membrane permeability due to higher lipophilicity.

Physicochemical Properties

- Lipophilicity: The chlorophenyl derivative (logP ~3.6) is more lipophilic than the aminoethyl hydrochloride analog, which likely has a lower logP due to ionization .

- Thermal Stability: High boiling points (~396°C for chlorophenyl analog) suggest thermal stability, advantageous for industrial synthesis .

Biological Activity

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride (CAS No. 1017469-56-5) is a thiazole derivative that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₄N₂O₂S

- Molecular Weight : 214.28 g/mol

- CAS Number : 1017469-56-5

The compound features a thiazole ring, which is known for its diverse pharmacological applications, including antimicrobial and anticancer activities.

Anticancer Properties

Recent studies have indicated that thiazole derivatives can exhibit significant anticancer activity. For instance, a related compound was shown to inhibit HSET (KIFC1), a kinesin involved in cancer cell proliferation. This inhibition led to the induction of multipolarity in centrosome-amplified cancer cells, suggesting a potential mechanism for inducing cell death in malignancies reliant on centrosome clustering .

Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties. Research indicates that compounds with similar structures can effectively inhibit the growth of various bacteria and fungi. For example, derivatives of 1,3-thiadiazole have demonstrated antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .

The biological activities of this compound may be attributed to several mechanisms:

- Inhibition of Kinesins : The compound's structure suggests potential interaction with kinesins, which are critical for mitotic processes in cancer cells.

- Antimicrobial Action : The thiazole ring may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor in microbial pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of HSET (KIFC1) | |

| Antimicrobial | Inhibition of cell wall synthesis | |

| Cytotoxicity | Induction of multipolarity in cancer cells |

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of thiazole derivatives on human cancer cell lines. The results indicated that specific modifications to the thiazole structure could enhance potency against cancer cells by promoting multipolar mitotic spindles, leading to increased cell death rates .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiazole derivatives against various pathogens. The study found that certain derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for antibiotic development .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step pathways, starting with the formation of the thiazole ring followed by functionalization of the aminoethyl and carboxylate groups. Key steps include:

- Cyclocondensation reactions under controlled pH and temperature to form the thiazole core.

- Aminoethyl group introduction via nucleophilic substitution or reductive amination, often requiring anhydrous conditions to avoid side reactions.

- Hydrochloride salt formation to enhance solubility and stability . Optimization strategies:

- Use thin-layer chromatography (TLC) and NMR spectroscopy to monitor intermediate purity .

- Adjust reaction time and temperature (e.g., reflux in ethanol at 80°C for 6–8 hours) to maximize yield .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

A combination of analytical techniques is recommended:

- HPLC with UV detection to assess purity (>95% is typical for pharmacological studies) .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

- ¹H/¹³C NMR to verify substituent positions and hydrogen bonding networks .

- Elemental analysis for empirical formula validation . For crystalline samples, single-crystal X-ray diffraction (using programs like SHELXL) provides precise bond lengths and angles .

Q. What are the key solubility considerations for this compound in various experimental settings?

- The hydrochloride salt improves aqueous solubility (critical for in vitro assays), while the ethyl ester enhances organic solvent compatibility (e.g., DMSO for stock solutions) .

- Solubility can be modulated by structural analogs: substituting the ethyl group with methyl reduces lipophilicity, whereas aromatic substituents (e.g., phenyl) increase it .

- Pre-formulation studies should include pH-dependent solubility profiling (e.g., PBS at pH 7.4 vs. gastric fluid at pH 1.2) to predict bioavailability .

Advanced Research Questions

Q. What strategies are effective in analyzing discrepancies in biological activity data across different studies involving this compound?

Discrepancies often arise from variations in:

- Biological models : Cell line specificity (e.g., prostate vs. breast cancer cells) and assay endpoints (e.g., IC₅₀ vs. apoptosis markers) .

- Structural analogs : Minor substitutions (e.g., 4-methyl vs. 4-chloro) significantly alter target affinity . Methodological solutions:

- Meta-analysis of published data to identify trends in structure-activity relationships (SAR).

- Dose-response validation across multiple assays (e.g., cytotoxicity, enzyme inhibition) to confirm mechanistic consistency .

Q. How can crystallographic data (e.g., from SHELX) be utilized to understand the compound's conformation and interactions?

- SHELXL refinement provides atomic-level insights into bond angles, torsion angles, and hydrogen-bonding networks, which influence molecular recognition .

- Electron density maps reveal preferred conformations of the aminoethyl side chain, aiding in docking studies with biological targets (e.g., enzymes or receptors) .

- Comparative crystallography with analogs identifies critical substituents for binding (e.g., the role of the 4-methyl group in hydrophobic interactions) .

Q. How do structural modifications at specific positions influence the compound's pharmacokinetic and pharmacodynamic properties?

- Aminoethyl group modifications : Replacing the primary amine with a tertiary amine (e.g., methylamino) reduces renal clearance but may decrease target affinity .

- Carboxylate ester hydrolysis : In vivo conversion to the free acid can alter bioavailability; stability studies in plasma simulate metabolic fate .

- Thiazole ring substitutions : Adding electron-withdrawing groups (e.g., chloro) enhances metabolic stability but may reduce solubility . Experimental approaches:

- In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability).

- Computational modeling (e.g., QSAR) to predict absorption and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.